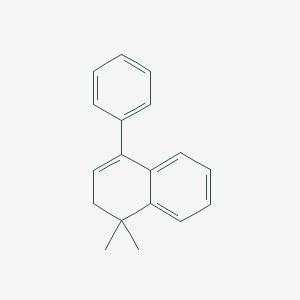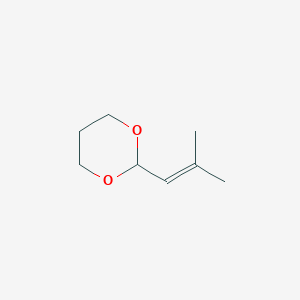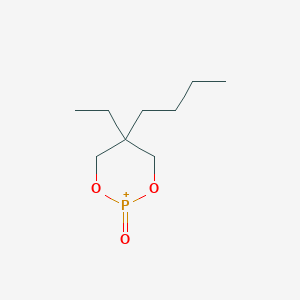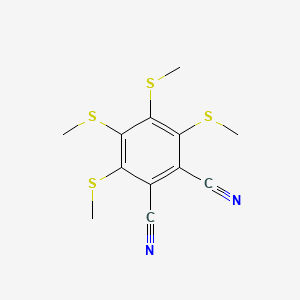
Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 5-chloro-2-methylbenzenesulfonic acid. Benzylthiourea is known for its applications in organic synthesis and pharmaceuticals, while 5-chloro-2-methylbenzenesulfonic acid is often used as an intermediate in the production of dyes and other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid typically involves the reaction of benzylthiourea with 5-chloro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzylthiourea moiety.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Substituted benzylthiourea derivatives.
Scientific Research Applications
Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The benzylthiourea moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzylthiourea: Known for its applications in organic synthesis and pharmaceuticals.
5-Chloro-2-methylbenzenesulfonic acid: Used as an intermediate in the production of dyes and other chemicals.
Uniqueness
Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid combines the properties of both benzylthiourea and 5-chloro-2-methylbenzenesulfonic acid, making it a versatile compound with unique applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
56919-10-9 |
|---|---|
Molecular Formula |
C15H17ClN2O3S2 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
benzylthiourea;5-chloro-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C7H7ClO3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-5-2-3-6(8)4-7(5)12(9,10)11/h1-5H,6H2,(H3,9,10,11);2-4H,1H3,(H,9,10,11) |
InChI Key |
SNAIWPBLLVRXMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)






![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)


